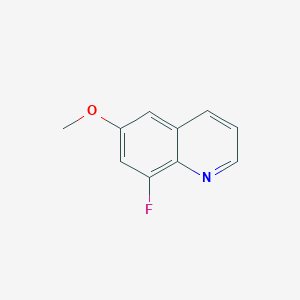

8-Fluoro-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and privileged structure in medicinal chemistry. Current time information in Bangalore, IN. Its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its importance. evitachem.com Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. Current time information in Bangalore, IN. This wide range of activities has made the quinoline nucleus a focal point for the design and synthesis of novel bioactive molecules. rsc.org The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, contribute to its ability to interact with various biological targets. biosynth.com

Rationale for Fluorine and Methoxy (B1213986) Substitutions in Quinoline Derivatives

The introduction of fluorine and methoxy groups into the quinoline scaffold is a deliberate strategy to modulate the physicochemical and pharmacokinetic properties of the resulting molecules.

Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry. jscimedcentral.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's properties. jscimedcentral.comnih.gov It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common pathway for drug degradation. nih.gov Furthermore, fluorine can increase the lipophilicity of a molecule, which can improve its ability to permeate cell membranes. nih.gov The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions. nih.gov

Overview of Current Academic Research Landscape on 8-Fluoro-6-methoxyquinoline and its Analogues

Academic research on this compound and its analogues is an active area of investigation, with studies exploring their synthesis and potential therapeutic applications. While research specifically focused on this compound is still emerging, studies on closely related analogues provide valuable insights into its potential.

Research has demonstrated the synthesis of various halogenated and substituted 6-fluoro-8-methoxyquinoline (B1440636) derivatives. For instance, a general strategy for constructing the 6-fluoro-8-methoxyquinoline core starts from 3-fluoro-4-methoxyaniline. This core can then be further functionalized, for example, through chlorination at the 4-position.

The biological activities of these analogues are a primary focus of research. For example, some halogenated derivatives of 8-methoxyquinoline (B1362559) have been investigated for their antibacterial activity , with mechanisms of action proposed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

In the realm of anticancer research , derivatives of 8-methoxyquinoline have also shown promise. For instance, 4-aroyl-6,7,8-trimethoxyquinolines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Some 8-hydroxyquinoline (B1678124) derivatives, which share a similar core structure, have been shown to induce apoptosis in cancer cells. nih.gov

The table below summarizes some of the research findings on analogues of this compound.

| Compound/Analogue Class | Research Focus | Key Findings |

| Halogenated 6-fluoro-8-methoxyquinolines | Synthesis and Antibacterial Activity | Synthesis from 3-fluoro-4-methoxyaniline; potential inhibition of DNA gyrase and topoisomerase IV. |

| 4-Aroyl-6,7,8-trimethoxyquinolines | Anticancer Activity | Showed antiproliferative activity against human cancer cell lines. nih.gov |

| 6-desfluoro-8-methylquinolones | Antibacterial Activity | Demonstrated potent activity against Gram-positive bacteria, including resistant strains. jscimedcentral.com |

| 8-Amino-6-methoxyquinoline (B117001) derivatives | Antimalarial Activity | Derivatives have been prepared and evaluated for their potential as antimalarial agents. |

This ongoing research highlights the potential of the this compound scaffold and its analogues as a promising starting point for the development of new therapeutic agents. Further detailed investigations into the synthesis, structure-activity relationships, and pharmacological profiles of these compounds are warranted to fully elucidate their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAGGMHGCWSLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571208 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209353-21-9 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Fluoro 6 Methoxyquinoline

Strategies for the Synthesis of 8-Fluoro-6-methoxyquinoline and Related Compounds

The construction of the this compound core can be approached by building the quinoline (B57606) ring system first and then introducing the specific functional groups, or by using precursors that already contain the requisite fluoro and methoxy (B1213986) substituents.

Several classical and modern methods for quinoline synthesis can be adapted to produce 6-methoxyquinoline (B18371), a key precursor or analogue. These methods typically involve the cyclization of substituted anilines.

The Skraup synthesis, first reported in 1880, is a foundational method for producing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org To synthesize 6-methoxyquinoline, p-anisidine (B42471) (4-methoxyaniline) is used as the starting aniline derivative. nbinno.comnottingham.edu.cnrsc.org

While effective, the traditional Skraup reaction is known for being exothermic and sometimes violent, with potential for low yields due to polymerization and charring. wikipedia.orggoogle.com To mitigate these issues, several modifications have been developed. These advancements focus on improving reaction control, efficiency, and environmental friendliness.

Key Advancements in Skraup Synthesis:

Milder Oxidizing Agents: Arsenic acid has been used as an alternative to nitrobenzene to achieve a less vigorous reaction. wikipedia.org

Catalysts: The reaction is often moderated by the presence of ferrous sulfate (B86663). wikipedia.org

Modern Techniques: Recent advancements include the use of microwave irradiation and ionic liquids as media, which can lead to increased reaction efficiency and improved yields. nih.govmdpi.com

A continuous flow process using a niobium phosphate (B84403) catalyst has been explored for the reaction of 4-methoxyaniline with solketal (B138546) (a glycerol derivative), yielding 6-methoxyquinoline. nottingham.edu.cn

A variety of condensation reactions provide access to the quinoline core and are highly adaptable for creating substituted derivatives. These methods are often more versatile than the Skraup synthesis, allowing for a wider range of substitution patterns.

| Reaction Name | Reactants | Product Type | Reference(s) |

| Friedländer Synthesis | o-aminobenzaldehydes or o-aminoacetophenones with a compound containing an active methylene (B1212753) group. | 2-substituted quinoline derivatives. | pharmaguideline.com |

| Combes Synthesis | Anilines and 1,3-dicarbonyl compounds. | 2,4-disubstituted quinolines. | pharmaguideline.comiipseries.org |

| Conrad-Limpach Synthesis | Anilines and β-ketoesters. | 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. | pharmaguideline.comiipseries.org |

| Doebner-von Miller Reaction | Anilines and α,β-unsaturated aldehydes or ketones. | 2- and/or 4-substituted quinolines. | nih.gov |

| Pfitzinger Reaction | Isatin with a carbonyl compound. | Quinoline-4-carboxylic acids. | pharmaguideline.com |

For the specific synthesis of fluorinated quinolines, these general approaches can be adapted by using fluorinated starting materials. For instance, a facile, two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been reported, starting with the reaction of p-anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.netthieme-connect.com Another strategy involves the cyclocondensation of 2-amino-5-fluorophenylglyoxylic acid with benzoyl acetanilide (B955) derivatives to yield fluorinated quinoline-4-carboxylic acids. scirp.org

The introduction of fluorine and methoxy groups onto a pre-formed quinoline ring is a key strategy for synthesizing the target compound and its isomers.

Fluorination: Direct electrophilic fluorination of a quinoline ring can be achieved using specialized reagents.

Electrophilic Fluorinating Agents: Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used to install fluorine atoms onto aromatic rings. researchgate.net For example, direct fluorination of 6-methoxyquinoline has been shown to yield 5-fluoro-6-methoxyquinoline. researchgate.net

Electrochemical Fluorination: Anodic oxidation in the presence of a fluoride (B91410) source like HF:pyridine (B92270) offers a method for regioselective fluorination of quinolines. researchgate.net

From Amino Groups (Balz-Schiemann reaction): While having drawbacks related to high-energy intermediates, this classic method can convert an amino group on the quinoline ring into a fluorine atom via a diazonium salt. thieme-connect.com

Methoxylation: The methoxy group is typically introduced via nucleophilic substitution or more advanced catalytic methods.

Nucleophilic Aromatic Substitution (SNAr): A common and effective method involves the displacement of a good leaving group, such as a halogen (e.g., chlorine), from the quinoline ring by a methoxide (B1231860) ion. This is a key step in the synthesis of 6-fluoro-4-methoxyquinoline (B1591933) from 4-chloro-6-fluoroquinoline.

Iridium-Catalyzed Borylation: Advanced synthetic routes can involve the iridium-catalyzed borylation of a C-H bond on the quinoline ring. The resulting boronic ester can then be converted to a methoxy group through subsequent oxidation reactions. This has been applied to 6-fluoroquinolines. nih.govacs.org

The synthesis of highly substituted quinolines like this compound often necessitates a multi-step approach to control the regiochemistry of the functional groups.

A notable large-scale synthesis of the related 3-fluoro-6-methoxyquinoline illustrates this principle. thieme-connect.com The process starts with the POCl₃-promoted cyclization of p-anisidine with 2-fluoromalonic acid, which forms 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate is then subjected to hydrogenolysis (reduction) to remove the chlorine atoms, yielding the final product. researchgate.netthieme-connect.com

Another general pathway involves starting with a substituted aniline to build a quinolin-4-one core. This can then be converted to a 4-chloroquinoline (B167314) intermediate, which serves as a versatile handle for introducing various nucleophiles. Subsequent C-H functionalization or manipulation of other groups on the ring can complete the synthesis. nih.gov For example, a synthesis could begin with 6-fluoro-2-methylquinolin-4(1H)-one, which is then chlorinated at the 4-position before a methoxy group is introduced via nucleophilic substitution.

General Quinoline Synthesis Approaches Applicable to 6-Methoxyquinolines

Functionalization and Derivatization of the this compound Nucleus

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. The existing functional groups guide subsequent reactions.

Nucleophilic Substitution of Fluorine: The fluorine atom at the C-8 position, activated by the heterocyclic nitrogen, can potentially be displaced by various nucleophiles, although this is generally more challenging than with other halogens.

Electrophilic Substitution: The methoxy group at the C-6 position is an electron-donating group, which activates the aromatic ring toward electrophilic substitution reactions. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely be directed to the positions ortho and para to the methoxy group (C-5 and C-7), depending on the reaction conditions and the directing influence of the other ring features.

C-H Borylation/Cross-Coupling: Modern catalytic methods allow for the direct functionalization of C-H bonds. For instance, iridium-catalyzed borylation can create a boronic ester derivative of the quinoline ring. This intermediate can then participate in Suzuki cross-coupling reactions to introduce new carbon-carbon bonds, providing access to a wide array of derivatives. nih.govacs.org

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol). This phenol (B47542) can then be used as a handle for further functionalization, such as etherification or esterification, to generate diverse analogues.

Nucleophilic Substitution Reactions

The fluorine atom at the C-8 position of this compound is susceptible to displacement by nucleophiles. This reactivity is a hallmark of nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nature of the fluorine atom and the quinoline nitrogen activates the ring for attack. Common nucleophiles such as amines and thiols can be used to displace the fluorine, allowing for the introduction of a wide range of functional groups at this position. smolecule.com

Analogous reactions are observed in other halogenated quinolines. For instance, the chlorine atom at the C-4 position in 4-chloro-7-fluoro-6-methoxyquinoline (B2815095) is readily replaced by various nucleophiles. Similarly, the bromine atom in 4-bromo-3-fluoro-6-methoxyquinoline (B8469070) can be substituted, enabling further functionalization. evitachem.com Reagents like sodium methoxide or potassium tert-butoxide are often employed for such substitutions. evitachem.com

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the this compound ring is primarily directed by the activating effect of the C-6 methoxy group. This electron-donating group directs incoming electrophiles to the positions ortho and para to it, namely the C-5 and C-7 positions. Research on the direct fluorination of 6-methoxyquinoline has shown that electrophilic fluorinating agents preferentially attack the C-5 position. researchgate.net This indicates that electrophilic substitution on the this compound core would likely occur at the C-5 or C-7 positions, provided they are not already substituted.

Cross-Coupling Reactions for Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. mdpi.com While the fluorine atom at C-8 is generally inert under typical cross-coupling conditions, other halogen substituents on the quinoline ring, such as bromine or chlorine, are highly reactive.

Bromoquinolines, in particular, serve as valuable precursors for synthesizing complex molecules. mdpi.com For example, Suzuki-Miyaura cross-coupling reactions are effectively used to couple aryl or heteroaryl boronic acids with bromo- or chloro-substituted quinolines. mdpi.com In the case of 4-chloro-7-fluoro-6-methoxyquinoline, the chloro group at the C-4 position is highly reactive in Suzuki-Miyaura couplings, enabling the synthesis of more complex structures while the fluorine at C-7 remains intact. This regioselectivity is crucial for the controlled synthesis of polysubstituted quinoline derivatives.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Quinolines

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 4-Chloro-7-fluoro-6-methoxyquinoline | Aryl/heteroaryl boronic acids | PdCl₂(dcpf) / K₃PO₄ | 4-Aryl/heteroaryl-7-fluoro-6-methoxyquinoline | |

| 6,8-Dibromo-4-methoxy-2-phenylquinoline | Arylvinylboronic acids | Pd(OAc)₂ / SPhos | 6,8-Bis(2-arylethenyl)-4-methoxy-2-phenylquinoline | mdpi.com |

| 6-Bromo-8-methoxyquinoline (B600033) | p-Formylphenylboronic acid | Not specified | 6-(4-formylphenyl)-8-methoxyquinoline | nih.gov |

Formation of Hybrid Molecules and Conjugates

The quinoline scaffold is frequently incorporated into hybrid molecules to combine its properties with other pharmacologically active motifs. nih.govresearchgate.net This strategy aims to develop new chemical entities with potentially enhanced or dual modes of action. researchgate.net

One common approach involves using halogenated quinoline intermediates in cross-coupling reactions to link them to other molecular fragments. nih.gov For instance, 6-bromo-8-methoxyquinoline has been used as a precursor in Suzuki cross-coupling reactions to synthesize more complex derivatives. nih.gov Another strategy is the Mannich reaction, which has been used to create hybrids of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076), linking the two moieties through a paraformaldehyde-mediated reaction. nih.gov Furthermore, 8-hydroxyquinoline (B1678124) derivatives have been functionalized and cyclized to form triazole rings, which are then linked to other substituted groups to create elaborate hybrid structures. nih.gov

Precursors and Intermediates in this compound Synthesis

The synthesis of this compound and its derivatives relies on the availability of key precursors and the strategic use of functionalized intermediates. The most common approaches involve either the late-stage introduction of the fluorine atom onto a pre-formed quinoline ring or the construction of the quinoline ring from already fluorinated building blocks.

Role of 6-Methoxyquinoline and its Derivatives as Starting Materials

6-Methoxyquinoline is a fundamental precursor in the synthesis of many of its substituted derivatives, including this compound. nbinno.comsigmaaldrich.com The most direct synthetic route involves the electrophilic fluorination of 6-methoxyquinoline. This reaction typically employs a fluorinating agent such as Selectfluor (N-fluorobenzenesulfonimide) in a suitable organic solvent.

The synthesis of the 6-methoxyquinoline starting material itself is often achieved through classical methods like the Skraup synthesis. nbinno.com This involves the reaction of p-methoxyaniline with glycerol, an oxidizing agent like p-methoxy nitrobenzene, and sulfuric acid. google.com To control the often vigorous nature of the Skraup reaction, inhibitors such as ferrous sulfate and boric acid may be added to improve the yield. google.com

In addition to direct fluorination, derivatives of 6-methoxyquinoline can also serve as starting materials. For example, 6-methoxy-8-nitroquinoline (B1580621) can be subjected to electrophilic fluorination with agents like N-fluorobenzolsulfonimide to produce 5-fluoro-6-methoxy-8-nitroquinoline, which can be a key intermediate for further transformations. researchgate.net

Utilization of Halogenated and Fluorinated Quinolines as Building Blocks

An alternative and widely used synthetic strategy involves building the target molecule from quinolines that are already functionalized with halogens. researchgate.netresearchgate.net These halogen atoms can then be either retained in the final product or used as handles for further derivatization through substitution or cross-coupling reactions. evitachem.com

A notable example, although for an isomeric compound, is the synthesis of 3-fluoro-6-methoxyquinoline. researchgate.netthieme-connect.com This process starts with p-anisidine and 2-fluoromalonic acid, which undergo a POCl₃-promoted cyclization to form the intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.netthieme-connect.com This dichlorinated quinoline serves as a key building block, and the chlorine atoms are subsequently removed via hydrogenolysis to yield the final product. researchgate.net This illustrates a powerful method where halogenated intermediates facilitate the synthesis of a fluorinated quinoline.

Similarly, bromoquinolines such as 8-bromo-6-methoxyquinoline (B1267094) and 6,8-dibromo-4-methoxy-2-phenylquinoline are used as versatile intermediates for constructing more complex molecules via Suzuki-Miyaura cross-coupling reactions. mdpi.comsmolecule.com The synthesis of fluorinated quinolines can also be achieved through more novel methods, such as the one-carbon ring expansion of indoles using bromofluorocarbene sources or the rhodium-catalyzed coupling cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes. researchgate.netacs.org

Biological Activity and Pharmacological Potential of 8 Fluoro 6 Methoxyquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 8-fluoro-6-methoxyquinoline have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new therapeutic agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. nih.gov

Research has highlighted the broad-spectrum antibacterial potential of this compound derivatives against a variety of pathogenic bacteria.

Derivatives of this compound have shown strong activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, certain novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have demonstrated excellent in vitro activity against S. aureus, with a reported MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.125 μg/mL. nih.gov The introduction of a fluorine atom at the C6 position of the quinoline (B57606) nucleus has been shown to significantly increase antimicrobial activity compared to non-fluorinated counterparts. nih.gov

One study reported on an optimized series of cyclobutylaryl-substituted NBTIs (novel bacterial topoisomerase inhibitors) derived from 3-fluoro-6-methoxyquinoline. Compound 14 from this series exhibited potent activity against S. aureus. nih.gov Another related compound, moxifloxacin, an 8-methoxyquinolone, has shown effectiveness against both methicillin-susceptible and methicillin-resistant S. aureus. oup.com

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Novel 3-fluoro-6-methoxyquinoline derivative (Compound 14) | Staphylococcus aureus | 0.125 (MIC90) | nih.gov |

| Moxifloxacin (an 8-methoxyquinolone) | Methicillin-susceptible S. aureus | 0.063 | oup.com |

| Moxifloxacin (an 8-methoxyquinolone) | Methicillin-resistant S. aureus (MRSA) | 2 | oup.com |

| Piperidinyl derivative 6c (a 6-desfluoro-8-methylquinolone) | Ciprofloxacin-resistant S. aureus | Potent activity | nih.gov |

| Piperidinyl derivative 6c (a 6-desfluoro-8-methylquinolone) | Streptococcus pneumoniae | <0.016 | nih.gov |

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. The presence of a fluorine atom at the C6 position is a key factor in enhancing activity against these pathogens. nih.gov However, the efficacy can vary depending on the specific derivative and the bacterial species.

For example, while some quinoline derivatives exhibit broad-spectrum activity, others may be more potent against either Gram-positive or Gram-negative strains. scienceopen.com The cytoplasmic membrane of Gram-negative bacteria can act as a barrier, preventing certain compounds from reaching their intracellular targets. scienceopen.com Despite this, research has identified quinoline derivatives with notable activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov

Newly developed 8-methoxy, non-fluorinated quinolones (NFQs) have demonstrated inhibitory activity against E. coli DNA gyrase. nih.gov Specifically, against 20 clinical isolates of E. coli, the MIC90 of these NFQs ranged from 0.125 to 0.25 mg/L. nih.gov In the case of P. aeruginosa, the overexpression of efflux pumps like MexAB-OprM can lead to resistance against fluoroquinolones. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Non-fluorinated quinolones (NFQs) | Escherichia coli (20 clinical isolates) | 0.125-0.25 (MIC90) | nih.gov |

| 7-Fluoro-3-iodo-6-methoxyquinoline (B13094791) | Escherichia coli | 32 | |

| 7-Fluoro-3-iodo-6-methoxyquinoline | Pseudomonas aeruginosa | 64 | |

| Quinolone coupled hybrid 5d | Escherichia coli | 0.125–8 | nih.gov |

| Quinolone coupled hybrid 5d | Pseudomonas aeruginosa | 0.125–8 | nih.gov |

A significant area of research is the evaluation of this compound derivatives against multi-drug resistant (MDR) bacteria. The emergence of MDR strains, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a major global health threat. mdpi.com

Quinolone derivatives have been investigated for their potential to combat these challenging pathogens. researchgate.net For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown activity against extended-spectrum β-lactamase (ESBL)-producing and carbapenemase-producing Enterobacteriaceae. nih.gov The structural features of this compound derivatives, particularly the fluorine atom, contribute to their potent activity against drug-resistant strains by disrupting bacterial DNA gyrase.

Furthermore, some derivatives have demonstrated efficacy against ciprofloxacin-resistant and methicillin-resistant Staphylococcus aureus. nih.gov The development of novel inhibitors of bacterial type II topoisomerases (NBTIs) based on the 3-fluoro-6-methoxyquinoline scaffold has shown promise, with enhanced activity in S. aureus strains carrying mutations that confer resistance to other NBTIs. nih.gov

In addition to their antibacterial properties, derivatives of this compound have also been explored for their antifungal potential. Quinoline compounds, in general, are known to possess antifungal activity. mdpi.comresearchgate.net The inclusion of fluorine in the quinoline structure can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its antifungal efficacy. mdpi.com

Studies have shown that certain fluorinated quinoline analogs exhibit good antifungal activity. For example, a series of novel fluorinated quinoline analogs, using tebufloquin (B3424904) as a lead compound, demonstrated significant activity against various fungal pathogens. mdpi.com Specifically, compounds 2b, 2e, 2f, 2k, and 2n from this series showed over 80% activity against Sclerotinia sclerotiorum, while compound 2g was highly active against Rhizoctonia solani. mdpi.com

8-Hydroxyquinoline derivatives have also been widely studied for their antifungal properties against a range of fungi, including Candida species, Microsporum species, and Trichophyton species. nih.govoup.com

Table 3: Antifungal Activity of Fluorinated Quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Fluorinated quinoline analog 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog 2e | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog 2f | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog 2k | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog 2n | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | mdpi.com |

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with well-known examples like chloroquine (B1663885) and primaquine (B1584692). mdpi.commdpi.com Derivatives of this compound have also been investigated for their potential to treat malaria, a disease caused by Plasmodium parasites, with P. falciparum being the most virulent species. mdpi.com

The 8-amino-6-methoxyquinoline (B117001) pharmacophore is a key structural element in antimalarial compounds like primaquine and tafenoquine. mdpi.com Research into new derivatives has focused on modifying this core structure to enhance activity and overcome drug resistance. One study synthesized a series of 8-amino-6-methoxyquinoline-tetrazole hybrids. mdpi.com The antiplasmodial activity of these compounds against P. falciparum (NF54 strain) was found to be strongly influenced by the linker connecting the quinoline and tetrazole moieties. mdpi.com

For instance, substitution in the phenyl ring of the linker with a fluorine atom, among other groups, led to increased antiplasmodial activity. mdpi.com The most active compound in this series, possessing a heptyl side chain, exhibited an IC50 of 0.324 µM against P. falciparum. mdpi.com Another study prepared 4-substituted derivatives of 8-amino-6-methoxyquinolines, with 4-ethylprimaquine showing activity comparable to primaquine against Plasmodium cynomolgi. nih.gov

Antibacterial Efficacy Against Diverse Pathogens

Anticancer Activity Investigations: A Research Gap

Inhibition of Cancer Cell Proliferation

There is a lack of specific data in the public domain detailing the efficacy of this compound derivatives in halting the proliferation of cancer cell lines. Consequently, no quantitative data, such as IC50 values, can be presented.

Inducement of Apoptosis

Similarly, research demonstrating the ability of this compound derivatives to trigger apoptosis in cancerous cells is not currently available in published literature. The pathways and molecular targets that would be involved in such a process have not been elucidated for this specific class of compounds.

Other Noted Biological Activities of Related Compounds: Extrapolations and Inferences

While direct evidence for the biological activities of this compound derivatives is scarce, the broader class of quinoline derivatives has been the subject of extensive research, offering some inferential insights.

Receptor Binding Interactions

There is a notable absence of research focused on the receptor binding interactions of this compound derivatives. Studies detailing their affinity and selectivity for various physiological receptors are not available.

Anti-HIV Activity

While the general class of quinoline derivatives has been investigated for anti-HIV properties, with some compounds showing activity against viral enzymes like reverse transcriptase, specific studies on derivatives of this compound in this therapeutic area are not found in the available literature. Therefore, no data on their potential efficacy or mechanism of action against HIV can be provided.

Inhibition of P-glycoprotein

P-glycoprotein (P-gp) is a well-characterized efflux pump that belongs to the ATP-binding cassette (ABC) transporter superfamily. nih.gov It plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. nih.gov The inhibition of P-gp is a key strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy. nih.gov

While direct studies on this compound are limited, research on structurally related 6-methoxyquinoline (B18371) derivatives has shown significant P-gp inhibitory potential. A series of 6-methoxy-2-arylquinolines were designed and synthesized as P-gp inhibitors, drawing inspiration from the structures of quinine (B1679958) and flavones. nih.govnih.gov In these studies, certain alcoholic derivatives, namely (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) (compound 5a) and (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol (compound 5b), were identified as potent inhibitors of the P-gp-mediated efflux of rhodamine 123 in a P-gp-overexpressing gastric carcinoma cell line. nih.govnih.gov

The inhibitory activity of these compounds was found to be concentration-dependent. At a concentration of 10 μM, compounds 5a and 5b demonstrated P-gp inhibition that was 1.3-fold and 2.1-fold stronger than that of the reference P-gp inhibitor, verapamil, respectively. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a hydroxymethyl group at the C-4 position of the quinoline ring is a key feature for P-gp efflux inhibition in this series of compounds. nih.govnih.gov These findings suggest that the 6-methoxyquinoline scaffold is a promising framework for the development of new P-gp inhibitors. The introduction of a fluorine atom at the C-8 position could further modulate this activity, potentially by enhancing binding affinity to the protein, although specific research on this compound is needed to confirm this.

Table 1: P-glycoprotein Inhibitory Activity of 6-Methoxyquinoline Derivatives

| Compound | Structure | P-gp Inhibition (Fold increase vs. Verapamil at 10 µM) | Reference |

|---|---|---|---|

| (6-methoxy-2-phenylquinolin-4-yl)methanol (5a) | A 6-methoxyquinoline core with a phenyl group at C-2 and a hydroxymethyl group at C-4. | 1.3 | nih.gov |

| (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol (5b) | A 6-methoxyquinoline core with a 4-fluorophenyl group at C-2 and a hydroxymethyl group at C-4. | 2.1 | nih.gov |

| Verapamil | Reference P-gp inhibitor. | 1.0 | nih.gov |

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often linked to oxidative stress and protein misfolding. nih.govresearchgate.net Quinoline derivatives have emerged as promising candidates for neuroprotection due to their diverse mechanisms of action, including antioxidant and metal-chelating properties. nih.govresearchgate.net

Investigations into halogenated 6-methoxyquinoline derivatives have provided evidence of their neuroprotective capabilities. For instance, research on compounds structurally similar to 7-fluoro-3-iodo-6-methoxyquinoline has shown that quinoline derivatives can offer neuroprotection in experimental models of ischemia. These compounds were found to enhance cell viability and mitigate neuronal cell death under conditions of oxidative stress. The neuroprotective effects of quinoline-O-carbamate derivatives have also been demonstrated. Compound 3f from this series, a reversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showed a significant neuroprotective effect against Aβ₂₅₋₃₅-induced injury in PC12 cells. tandfonline.com

Furthermore, the 8-hydroxyquinoline scaffold, which shares structural similarities with the target compound, is well-known for its neuroprotective effects, largely attributed to its metal-chelating properties. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline have been shown to protect against cytotoxicity induced by neurotoxins like 6-hydroxydopamine (6-OHDA) in SH-SY5Y human neuroblastoma cells. researchgate.net A novel bis-lipoyl derivative incorporating an 8-hydroxyquinoline scaffold (LA-HQ-LA) proved to be particularly effective in this regard. researchgate.net Given that both the fluoro- and methoxy-substituents can enhance the ability of a molecule to cross the blood-brain barrier and interact with biological targets, it is plausible that this compound derivatives could exhibit significant neuroprotective potential.

Table 2: Neuroprotective Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Quinoline Derivatives (similar to 7-Fluoro-3-iodo-6-methoxyquinoline) | Ischemia models | Enhanced cell viability and reduced neuronal cell death under oxidative stress. | |

| Quinoline-O-carbamate (Compound 3f) | Aβ₂₅₋₃₅-induced PC12 cell injury | Significant neuroprotective effect. | tandfonline.com |

| 8-Hydroxyquinoline derivative (LA-HQ-LA) | 6-OHDA-lesioned SH-SY5Y cells | Strong neuroprotective effect against 6-OHDA induced cytotoxicity. | researchgate.net |

Antileishmanial and Antischistosomal Effects

Leishmaniasis and schistosomiasis are neglected tropical diseases caused by protozoan and helminth parasites, respectively, affecting millions of people worldwide. The limited efficacy and emerging resistance to current drugs necessitate the discovery of new therapeutic agents. Quinoline-based compounds have historically been important in antiparasitic drug discovery.

Antileishmanial Activity The 6-methoxyquinoline scaffold is a feature of several compounds with demonstrated antileishmanial activity. One study reported that an 8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline derivative exhibited an efficacy 475 times higher than the standard drug, meglumine (B1676163) antimoniate. In another study, quinoline-quinazolinone derivatives were synthesized from 8-methoxyquinoline-2-carbaldehyde. Among these, a compound (28j) showed potent activity against promastigotes of Leishmania donovani with a half-maximal inhibitory concentration (IC₅₀) of 6 µM. indianchemicalsociety.com Furthermore, a 6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid derivative (M1) displayed an IC₅₀ value of 336.64 µg/mL against Leishmania. benthamscience.comnih.gov The substitution of a hydroxyl group for a chloro group on the quinoline ring has been shown to significantly increase antiparasitic activity, as one hydroxyquinoline derivative (compound 3b) was 8.3 times more active than pentavalent antimony against Leishmania chagasi-infected macrophages. asm.org

Antischistosomal Activity The development of new antischistosomal drugs is crucial due to the reliance on a single drug, praziquantel, and concerns about resistance. semanticscholar.org Derivatives of 8-hydroxyquinoline (8-HQ) have shown promise in this area. nih.govsemanticscholar.orgparahostdis.org Studies have demonstrated that 8-HQ derivatives possess in vitro activity against both juvenile and adult worms of Schistosoma mansoni. semanticscholar.orgparahostdis.org This suggests that the quinoline core, particularly with an oxygen-containing functional group at position 8, is a viable starting point for designing new schistosomicidal agents. While direct evidence for the antischistosomal effects of this compound is not yet available, the known activity of related quinolines warrants its investigation as a potential antiparasitic agent.

Table 3: Antiparasitic Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Target Parasite | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline | Leishmania | Efficacy vs. meglumine antimoniate | 475x higher | |

| Quinoline-quinazolinone (Compound 28j) | Leishmania donovani (promastigotes) | IC₅₀ | 6 µM | indianchemicalsociety.com |

| 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1) | Leishmania | IC₅₀ | 336.64 µg/mL | benthamscience.comnih.gov |

| Hydroxyquinoline derivative (Compound 3b) | Leishmania chagasi (intracellular amastigotes) | Activity vs. pentavalent antimony | 8.3x more active | asm.org |

| 8-Hydroxyquinoline derivatives | Schistosoma mansoni (juvenile and adult worms) | In vitro activity | Demonstrated activity | semanticscholar.orgparahostdis.org |

Mechanistic Insights into the Action of 8 Fluoro 6 Methoxyquinoline Analogues

Elucidation of Molecular Targets

The primary antibacterial effect of 8-fluoro-6-methoxyquinoline analogues is achieved by engaging specific and essential molecular targets within bacterial cells.

The fundamental mechanism of action for this compound and its derivatives is the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov These type II topoisomerases are essential for managing the topological state of DNA during various cellular processes. nih.gov DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. nih.govsemanticscholar.org

Analogues of this compound are classified as novel bacterial topoisomerase inhibitors (NBTIs) that function by stabilizing the covalent complex formed between these enzymes and DNA. researchgate.netsemanticscholar.org This action effectively traps the enzymes on the DNA strand. acs.org A key feature of these NBTIs is that they occupy a distinct binding site within the DNA gyrase and topoisomerase IV complex compared to older fluoroquinolones, which contributes to their ability to act against fluoroquinolone-resistant bacterial strains. researchgate.net Research has demonstrated that optimized series of these compounds show excellent inhibitory activity against both enzymes. researchgate.netnih.gov For instance, certain derivatives exhibit well-balanced, dual-targeting activity against both gyrase and topoisomerase IV in E. coli. acs.org Enhanced inhibition of topoisomerase IV, in particular, has been correlated with improved activity against S. aureus strains that have developed resistance to other NBTIs. researchgate.netnih.gov

By inhibiting DNA gyrase and topoisomerase IV, this compound analogues effectively halt crucial DNA-related processes. The inhibition of these enzymes prevents the necessary topological changes in DNA required for the progression of the replication fork and the movement of RNA polymerase along the DNA template during transcription. nih.gov At lower concentrations, the primary effect is the blockage of replication and transcription. semanticscholar.org This interference with the fundamental processes of DNA replication and transcription ultimately leads to the cessation of bacterial growth and proliferation. The conflict between a stalled transcription complex and the DNA replication machinery is a significant source of DNA damage and can lead to the arrest of replication forks. nih.govnih.govplos.org

Cellular and Subcellular Mechanisms

The molecular interactions of these compounds trigger a cascade of events at the cellular and subcellular levels, culminating in bacterial cell death.

The cellular damage induced by this compound analogues can trigger or interfere with various cell signaling pathways. While the primary action is on bacterial topoisomerases, related quinoline (B57606) structures have been shown to modulate signaling pathways involved in cell survival and apoptosis in eukaryotic cells, such as the PI3K/Akt pathway. For instance, a related compound, 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, is suggested to induce apoptosis in cancer cells by decreasing the expression of PI3K and Akt. The disruption of fundamental cellular processes by this compound analogues in bacteria similarly activates stress responses and pathways that can ultimately lead to programmed cell death if the damage is irreparable.

A direct and lethal consequence of stabilizing the enzyme-DNA complex is the generation of DNA strand breaks. acs.org While the enzymes are trapped, they are held in a state where they have already cleaved the DNA. The failure to re-ligate the DNA strands results in the formation of single- and double-stranded breaks. researchgate.netacs.org At concentrations above the minimum inhibitory concentration, the dissociation of the topoisomerase from this complex leaves the DNA strands severed, leading to extensive chromosome fragmentation. semanticscholar.org This widespread damage to the bacterial chromosome is a critical bactericidal effect, triggering a DNA damage response and ultimately causing cell death. semanticscholar.orgplos.orgnih.gov

Influence of Substituents on Mechanism of Action

The presence and position of the fluorine atom are critical. A fluorine atom at the C6 position is known to increase the compound's penetration into the bacterial cell. mdpi.com When combined with a second halogen, such as chlorine at the C8 position, there is an observed increase in antimicrobial potency through enhanced action on both DNA gyrase and topoisomerase IV. mdpi.com The methoxy (B1213986) group at the C6 position also plays a role in the molecule's electronic properties and binding interactions.

The following table summarizes the observed influence of various substituents on the activity of quinoline analogues, based on findings from multiple studies.

| Position of Substitution | Substituent Type | Observed Effect on Mechanism or Activity | Reference(s) |

| C6 | Fluorine (F) | Increases penetration into the bacterial cell; leads to broad-spectrum activity. | semanticscholar.orgmdpi.com |

| C8 | Chlorine (Cl) | In combination with C6-Fluoro, increases potency against DNA gyrase and topoisomerase IV. | mdpi.com |

| C8 | Methoxy (OCH₃) | The electron-donating methoxy group influences the compound's electronic properties and biological activity. | |

| C7 | Various amines/azabicyclo groups | Can increase the formation rate of DNA-protein complexes and enhance cellular activity. | researchgate.net |

| C7 | Small groups (e.g., Chloro, Fluoro) | Can increase metabolic stability without sacrificing potency. | nih.gov |

| N1 | Cyclopropyl group | Confers activity against aerobic bacteria. | mdpi.com |

| C5 | Amino (NH₂) | Introduction of an amino group can increase activity. | researchgate.net |

| Quinoline Core | General Halogenation | Generally increases lipophilicity and penetration through cell membranes. | mdpi.com |

Role of Halogen Atoms in Enhancing Binding Affinity and Specificity

Halogen atoms are frequently incorporated into pharmacologically active molecules to modulate their properties. researchgate.net In the context of quinoline derivatives, halogens such as fluorine, chlorine, bromine, and iodine play a significant role in enhancing binding affinity and specificity through various non-covalent interactions. The presence of multiple halogens can significantly influence a compound's ability to bind to enzymes and receptors, potentially leading to improved therapeutic efficacy.

The introduction of a fluorine atom at the 6-position of the quinoline ring, as seen in this compound, is a key modification known to significantly enhance antibacterial activity. orientjchem.org This enhancement is partly due to fluorine's high electronegativity and its ability to increase lipophilicity, which can improve membrane permeability and bioavailability.

Halogen bonds, which are comparable to hydrogen bonds, are another crucial factor. researchgate.net These interactions occur between a polarized halogen atom (typically chlorine, bromine, or iodine) and a Lewis base, such as an oxygen or nitrogen atom found in the active site of a protein. researchgate.netnih.gov This directional interaction helps to stabilize the ligand-receptor complex. researchgate.net While fluorine does not typically form strong halogen bonds due to its low polarizability, its electronegative character allows it to accept hydrogen bonds, which also contributes to binding affinity. nih.gov For instance, research on halogenated quinoline derivatives targeting monoamine oxidase (MAO) enzymes has shown that halogen atoms are susceptible to electrophilic attacks and contribute to stronger van der Waals interactions, leading to more effective inhibition compared to reference drugs. nih.gov

The strategic placement of halogens can be seen in various quinoline-based compounds where it leads to enhanced biological effects.

Table 1: Impact of Halogen Substitution on Quinoline Activity

| Compound Class | Halogen Substitution | Observed Effect | Source |

|---|---|---|---|

| Quinoline-based antibacterial drugs | Fluorine at position 6 | Significantly enhanced antibacterial activity | orientjchem.org |

| 8-bromoquinoline derivatives | Bromine at position 8 | Potent antimalarial activity | |

| Halogenated Quinoline Derivatives | Chlorine, Fluorine | Stronger binding with MAO-A compared to reference drug | nih.gov |

Impact of Methoxy Groups on Pharmacological Mechanisms

The methoxy group (-OCH3), an electron-donating substituent, also plays a pivotal role in the pharmacological mechanisms of quinoline analogues. Its presence can facilitate ligand-protein binding and promote cytotoxic activity in various cancer cell lines. ontosight.ai The methoxy group's influence is highly dependent on its position on the quinoline ring. For example, structure-activity relationship (SAR) studies have shown that a methoxy group at position 7 can improve a compound's antitumor activity. orientjchem.orgorientjchem.org

In some contexts, the combination of a quinoline ring and a methoxy group can produce synergistic effects, leading to enhanced anticancer activity. ontosight.ai For instance, compounds with two methoxy groups on the quinoline ring have shown significant activity against human lung and gastric cancer cell lines. ontosight.ai Conversely, the impact of a methoxy group can sometimes be less effective than other substituents. In one study on leishmaniasis, the introduction of a methoxy group resulted in a considerable decrease in activity compared to the introduction of a chloro atom at the same position. mdpi.com Similarly, in certain cholinesterase inhibitors, a methoxy functional group was found to potentially limit inhibitory effectiveness compared to a methyl group. mdpi.com

The influence of the methoxy group is often a balance between its electronic properties and its size, which can affect how the molecule fits into a target's binding pocket.

Table 2: Positional Effects of Methoxy Group on Quinoline Activity

| Compound Class | Methoxy Group Position | Observed Effect | Source |

|---|---|---|---|

| Quinoline-based anticancer drugs | Position 7 | Improved antitumor activity | orientjchem.orgorientjchem.org |

| Quinolinone–chalcone structures | Position 3 and 4 | Slight increase in trypanosomal activity | mdpi.com |

| Quinolines for Leishmaniasis | Position 6 | Considerable decrease in antileishmanial activity | mdpi.com |

Distinct Binding Sites of Non-Fluoroquinolone Inhibitors

While classic fluoroquinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, a growing class of non-fluoroquinolone inhibitors has emerged that targets these same enzymes but at different binding sites. pathway.mdresearchgate.netnih.gov This is a crucial development for overcoming the challenge of bacterial resistance to existing fluoroquinolones. researchgate.net

These novel bacterial topoisomerase inhibitors (NBTIs) interact differently with the enzyme-DNA complex. researchgate.net A prime example is gepotidacin, a novel triazaacenaphthylene antibiotic that binds to a unique site on DNA gyrase and topoisomerase IV, distinct from the fluoroquinolone binding pocket. pathway.mdresearchgate.net This unique binding site allows it to maintain activity against bacterial strains that have developed resistance to fluoroquinolones. pathway.md

Further evidence for distinct binding sites comes from resistance studies. Mutants of S. aureus that are resistant to certain NBTIs show single-point mutations in the gyrA or gyrB genes that are outside of the well-characterized quinolone resistance-determining region (QRDR). researchgate.net This confirms that these inhibitors have a different site of action compared to traditional quinolones. researchgate.net Research has also identified a novel allosteric site on the GyrA subunit that is targeted by some inhibitors, further expanding the known druggable sites on bacterial topoisomerases. researchgate.net This search for inhibitors that act at sites distal to the fluoroquinolone binding site represents a key strategy in the development of new antibacterial agents. nih.gov

Table 3: Comparison of Inhibitor Binding Sites on Bacterial Topoisomerases

| Inhibitor Class | Primary Target(s) | Binding Site Characteristics | Source(s) |

|---|---|---|---|

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Stabilize the cleavage complex by stacking between DNA base pairs at the site of cleavage. | nih.govmdpi.com |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) (e.g., Gepotidacin) | DNA Gyrase, Topoisomerase IV | Binds to a unique site, distinct from the fluoroquinolone binding pocket. | pathway.mdresearchgate.net |

| Non-Quinolone Inhibitors (e.g., Zoliflodacin) | DNA Gyrase | Overlaps the fluoroquinolone site but acts with an alternate mode of inhibition. | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 8 Fluoro 6 Methoxyquinoline

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Fluoro-6-methoxyquinoline, docking studies are crucial for identifying potential biological targets and elucidating its mechanism of action.

Research on fluoroquinoline derivatives suggests that their primary targets are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. Molecular docking analyses of fluoroquinolines against targets like E. coli DNA gyrase B have been performed to understand their binding affinities and interaction modes. nih.gov

For this compound, docking studies would likely investigate its binding within the quinolone binding pocket of these enzymes. Key interactions typically involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, studies on similar compounds have highlighted the importance of residues such as Ala68, Met75, and Asp83 in S. aureus GyrA for binding. researchgate.net The fluorine atom at the C8 position and the methoxy (B1213986) group at the C6 position of this compound are expected to significantly influence its binding affinity and specificity compared to other quinoline (B57606) derivatives. The binding affinities for similar fluoroquinolines against E. coli DNA gyrase B have been reported in the range of -6.1 to -7.2 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Fluoroquinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Fluoroquinolines | E. coli DNA gyrase B | -6.1 to -7.2 |

| Fluoroquinolines | Human topoisomerase IIα | -6.8 to -7.4 |

This table presents a range of binding affinities observed for various fluoroquinoline derivatives against bacterial and human topoisomerase enzymes, as determined by in silico molecular docking analysis. nih.gov

Molecular Dynamics Simulations for Elucidating Binding Modes and Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. These simulations provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the predicted binding mode and revealing the nature of the interactions in a simulated physiological environment.

For the this compound-target complex, MD simulations can track the conformational changes and interaction energies over a set period, typically nanoseconds. researchgate.net This helps to validate the docking results and provides a deeper understanding of the binding stability. For example, MD simulations performed on novel bacterial topoisomerase inhibitors (NBTIs) targeting S. aureus DNA gyrase have been used to derive parameters for binding affinity predictions. researchgate.net Such simulations would analyze the root-mean-square deviation (RMSD) of the ligand to determine if it remains stably bound in the active site. The simulations also detail the persistence of hydrogen bonds and other key interactions with the protein and a critical water-magnesium bridge, which is often essential for the inhibitory activity of quinolones.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govresearchgate.net These calculations are fundamental to understanding the molecule's structure, reactivity, and spectral characteristics.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. mjcce.org.mk For this compound, this analysis would focus on the orientation of the methoxy group relative to the quinoline ring. The planarity of the quinoline ring system is a key feature, but the rotation around the C6-O bond of the methoxy group can lead to different conformers with varying energies. acs.org Quantum chemical calculations, such as those performed at the B3LYP/6-311+(d,p) level of theory for similar molecules, can determine the most stable conformer by calculating the potential energy surface as a function of this rotation. mjcce.org.mk

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability. researchgate.netemerginginvestigators.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For many nitrogen-based drugs, this energy gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org Quantum chemical calculations can precisely determine the energies of these orbitals and the resulting energy gap for this compound, providing insight into its kinetic stability and potential for charge transfer interactions within a biological target's active site. emerginginvestigators.orgresearchgate.net

Table 2: Theoretical Quantum Chemical Parameters

| Parameter | Significance | Typical Range for Drug-like Molecules |

|---|---|---|

| HOMO Energy | Electron-donating ability | Varies |

| LUMO Energy | Electron-accepting ability | Varies |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 3.5 - 4.5 eV emerginginvestigators.org |

This table outlines key parameters derived from frontier molecular orbital analysis and their importance in assessing the properties of a molecule. A smaller ΔE generally indicates higher reactivity. researchgate.netemerginginvestigators.org

The electronic structure of this compound, influenced by its fluorine and methoxy substituents, dictates its spectral properties. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. mjcce.org.mk These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of aromatic heterocyclic systems. mjcce.org.mkresearchgate.net

For related quinoline derivatives, absorption bands are typically observed in the UV or near-UV region. dntb.gov.ua The solvent environment can influence these spectral properties, a phenomenon known as solvatochromism. mjcce.org.mk Theoretical studies can simulate these solvent effects, providing a more complete picture of the molecule's behavior in different polarities. ajchem-a.com Furthermore, the fluorescence properties of the molecule, which are important for potential applications as biochemical probes, can also be investigated computationally. mdpi.com

Prediction of Pharmacodynamic Properties

Computational methods can predict the pharmacodynamic properties of a drug candidate, which relate to the biochemical and physiological effects of the drug on the organism. For antimicrobials like this compound, a key pharmacodynamic parameter is the ratio of the 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC), known as the AUIC. lebbyac.com

Fluoroquinolones exhibit concentration-dependent killing, meaning their efficacy is best correlated with the peak concentration (Cmax):MIC ratio or the AUIC. lebbyac.comasm.org An AUIC value of 125 or greater is often targeted to ensure bacterial eradication and minimize the development of resistance. lebbyac.com While experimental determination of MIC and AUC is necessary, computational QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict these properties. mdpi.com By analyzing a series of related quinoline compounds, these models can correlate structural features with antibacterial activity and pharmacokinetic parameters, allowing for the in silico estimation of the pharmacodynamic potential of new derivatives like this compound. mdpi.commdpi.com

In Silico Approaches for Structure-Activity Relationship Elucidation

In the quest to design and discover novel therapeutic agents, computational, or in silico, methods have become indispensable tools. These techniques allow researchers to model, predict, and analyze the relationship between the chemical structure of a molecule and its biological activity, a concept known as the Structure-Activity Relationship (SAR). For quinoline derivatives like this compound, which belong to a class of compounds with a wide array of pharmacological activities, in silico approaches offer a rational and efficient pathway to optimize their therapeutic potential. By elucidating the specific structural features that govern a compound's efficacy and selectivity, these computational studies guide the synthesis of more potent and targeted analogues while minimizing undesirable side effects.

The primary in silico methods employed for SAR elucidation include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. pku.edu.cnnih.gov Molecular docking, on the other hand, provides a visual and energetic assessment of how a molecule might bind to a specific biological target, such as an enzyme or receptor, at the atomic level. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling is a powerful computational technique used to predict the biological activity of novel compounds based on the activities of a known set of molecules. pku.edu.cn The fundamental principle is to identify and quantify the physicochemical properties, or molecular descriptors, that are critical for a molecule's interaction with a biological system. These descriptors can be broadly categorized as hydrophobic, electronic, and steric.

For a series of analogues based on the this compound scaffold, a QSAR model can be developed to understand how different substituents affect a particular biological activity (e.g., antibacterial or anticancer potency). A hypothetical training set of compounds could be designed by introducing various substituents at different positions on the quinoline ring. The biological activity of these compounds would be determined experimentally (e.g., as IC₅₀ values), and then a statistical method, such as multiple linear regression, would be used to derive an equation that correlates the activity with the calculated molecular descriptors.

A generic QSAR equation might take the form:

log(1/IC₅₀) = k₁(LogP) + k₂(σ) + k₃*(MR) + C

Where:

log(1/IC₅₀) represents the biological activity.

LogP is a measure of the compound's hydrophobicity. pku.edu.cn

σ (Sigma) is the Hammett constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent.

MR (Molar Refractivity) is a descriptor for the steric bulk of a substituent. nih.gov

k₁, k₂, k₃ are coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

C is a constant.

The analysis of such a model can reveal crucial SAR insights. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity, guiding the addition of lipophilic groups. Conversely, the sign and magnitude of the coefficient for the Hammett constant can indicate whether electron-withdrawing or electron-donating groups at a specific position are favorable for activity.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

The following table presents a hypothetical dataset for a QSAR study. It includes several analogues of this compound with variations at the C-4 position, along with their hypothetical biological activities and calculated descriptors.

| Compound ID | R-Group (at C-4) | log(1/IC₅₀) (M) | LogP | Hammett (σ) | Molar Refractivity (MR) |

| 1 | -H | 4.5 | 2.8 | 0.00 | 1.03 |

| 2 | -Cl | 5.2 | 3.5 | 0.23 | 6.03 |

| 3 | -CH₃ | 4.8 | 3.3 | -0.17 | 5.65 |

| 4 | -OH | 4.3 | 2.2 | -0.37 | 2.85 |

| 5 | -NO₂ | 5.5 | 2.7 | 0.78 | 7.36 |

| 6 | -NH₂ | 4.1 | 1.6 | -0.66 | 5.42 |

This data is purely illustrative for demonstrating the principles of QSAR.

From this hypothetical model, one might conclude that electron-withdrawing groups (positive Hammett value, e.g., -NO₂) and increased hydrophobicity enhance the biological activity for this series of compounds.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or biological target, typically a protein). nih.govresearchgate.net This technique is instrumental in understanding the molecular basis of a drug's action and elucidating SAR at an atomic level.

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted interaction. nih.gov

For this compound, a docking study could be performed against a relevant target, such as bacterial DNA gyrase or a specific protein kinase, depending on the therapeutic application being investigated. nih.govmdpi.com The results would reveal key interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings, such as the quinoline core.

Halogen bonds: The fluorine atom at the C-8 position could potentially form favorable interactions with electron-rich areas of the binding pocket.

By comparing the docking poses and scores of a series of analogues, researchers can rationalize observed SAR trends. For example, if a highly active analogue forms a specific hydrogen bond that a less active analogue cannot, it provides a clear direction for future chemical modifications.

Interactive Data Table: Hypothetical Molecular Docking Results

This table illustrates hypothetical docking results for this compound and its analogues against a protein target.

| Compound Name | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Lys-78, Asp-120 | Hydrogen Bond with quinoline N |

| Val-75, Leu-150 | Hydrophobic Interaction | ||

| Phe-98 | π-π Stacking with quinoline ring | ||

| 8-Chloro-6-methoxyquinoline | -8.9 | Lys-78, Asp-120 | Hydrogen Bond with quinoline N |

| Val-75, Leu-150 | Hydrophobic Interaction | ||

| Tyr-122 | Halogen Bond with Cl | ||

| 8-Hydroxy-6-methoxyquinoline | -7.9 | Lys-78, Asp-120, Ser-121 | Hydrogen Bonds (N and OH) |

| Val-75 | Hydrophobic Interaction |

This data is purely illustrative. The specific residues and scores depend on the actual protein target.

This hypothetical data suggests that a chloro-substituent at the 8-position might be more favorable than a fluoro-substituent due to the formation of a strong halogen bond, leading to a better docking score. Such insights are invaluable for guiding the rational design of next-generation compounds based on the this compound scaffold.

Applications of 8 Fluoro 6 Methoxyquinoline in Drug Discovery and Development

Utilization as a Versatile Chemical Scaffold in Medicinal Chemistry

8-Fluoro-6-methoxyquinoline serves as a quintessential example of a versatile chemical scaffold in the field of medicinal chemistry. Its structure, which combines a quinoline (B57606) nucleus with electron-donating (6-methoxy) and electron-withdrawing (8-fluoro) groups, creates a polarized ring system that can be finely tuned for specific biological targets. This inherent structural advantage makes it a valuable starting point, or "building block," for the synthesis of more complex molecules with potentially enhanced therapeutic properties. nih.gov

The quinoline scaffold itself is often referred to as a "privileged structure" because of its ability to bind to multiple types of receptors and enzymes with high affinity. The introduction of the fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane penetration. mdpi.com The methoxy (B1213986) group can also influence the molecule's interaction with biological targets and is a common feature in many bioactive compounds. nih.gov Researchers utilize this compound as a core template, performing various chemical reactions, such as nucleophilic substitution at the fluorine-bearing position, to create libraries of derivative compounds for screening against various diseases.

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the exploration of new drugs across different therapeutic areas, most notably in the fields of infectious diseases and oncology.

The structural features of this compound make it a promising candidate for developing agents to combat a range of pathogens.

Antibacterial: As a member of the broader fluoroquinolone class, this compound's primary antibacterial mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death. semanticscholar.org Research has highlighted its potential as a potent antibacterial agent. For instance, studies have shown that the compound demonstrates significant activity against challenging drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

Antimalarial: The quinoline core is the backbone of several historic and current antimalarial drugs, such as chloroquine (B1663885) and primaquine (B1584692). mdpi.comnih.gov The 8-amino-6-methoxyquinoline (B117001) pharmacophore, a close structural relative of the subject compound, is a key component of the antimalarial drugs primaquine and tafenoquine. mdpi.com This has spurred research into using the 6-methoxyquinoline (B18371) scaffold to develop new antiplasmodial agents. mdpi.comnih.gov Hybrid molecules incorporating the 8-amino-6-methoxyquinoline moiety have shown promising activity against Plasmodium falciparum, the deadliest malaria parasite. mdpi.com This highlights the value of the 6-methoxyquinoline portion of the scaffold in the design of new antimalarials.

Antifungal: While research on 8-hydroxyquinoline (B1678124) derivatives is more extensive, studies on fluorinated quinoline analogs have demonstrated their potential as antifungal agents. mdpi.comnih.govnih.govresearchgate.net In one study, a series of new fluorinated quinoline analogs were synthesized and tested against various fungal pathogens. Several of these derivatives, built upon a fluorinated quinoline core, exhibited significant antifungal activity (over 80% inhibition) against Sclerotinia sclerotiorum, a plant pathogenic fungus. mdpi.com Another derivative showed notable activity against Rhizoctonia solani. mdpi.com These findings suggest that the fluorinated quinoline scaffold is a viable starting point for the development of novel antifungal compounds.

Table 1: Research Findings on Anti-infective Activity

| Therapeutic Area | Target Organism/Cell | Key Findings | Citation(s) |

|---|---|---|---|

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE) | Demonstrated potent activity with effective inhibition at low concentrations. | |

| Bacteria (general) | Acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to cell death. | semanticscholar.org | |

| Antimalarial | Plasmodium falciparum | The related 8-amino-6-methoxyquinoline scaffold is a core component of antimalarials and is used to create new hybrid compounds with antiplasmodial activity. | mdpi.com |

| Antifungal | Sclerotinia sclerotiorum | Novel derivatives of a fluorinated quinoline core showed >80% antifungal activity. | mdpi.com |

| Rhizoctonia solani | A specific fluorinated quinoline derivative displayed 80.8% activity. | mdpi.com |

The quinoline scaffold is a cornerstone in the design of anticancer agents, with derivatives demonstrating efficacy against numerous cancer cell lines. arabjchem.orgnih.gov While direct studies focusing solely on this compound are emerging, research on closely related analogs underscores its potential in oncology. For example, derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) have been extensively investigated. nih.govmdpi.comuaeu.ac.ae

Studies on related fluoro-methoxyquinoline derivatives have shown potent cytotoxic activity. For instance, 4-chloro-7-fluoro-6-methoxyquinoline (B2815095) was evaluated against a panel of human cancer cell lines and demonstrated significant activity against colorectal and leukemia cells while showing lower toxicity to normal cells. Furthermore, research on 8-aminoquinoline glycoconjugates, which share the core quinoline structure, revealed that they can exhibit higher cytotoxicity and improved selectivity towards cancer cells compared to their 8-hydroxyquinoline counterparts. mdpi.com These findings collectively suggest that the this compound scaffold is a promising platform for the development of new anticancer drug candidates.

Table 2: Research Findings on Anticancer Potential

| Compound Class | Cell Lines | Key Findings | Citation(s) |

|---|---|---|---|

| 4-Chloro-7-fluoro-6-methoxyquinoline | Colorectal and leukemia cells | Demonstrated potent cytotoxic activity with lower toxicity towards normal fibroblasts. | |

| 8-Aminoquinoline Glycoconjugates | HCT 116 (colon), MCF-7 (breast) | Showed higher cytotoxicity and improved selectivity for cancer cells compared to related compounds. | mdpi.com |